N1-B-D-Galactopyranosylamino-guanidine nitric acid is a compound with the chemical formula CHNO and a CAS number of 109853-86-3. This compound is classified as a biochemical reagent and is primarily used in scientific research across various fields, including chemistry, biology, and medicine. Its unique structure allows it to participate in biochemical reactions, making it valuable for studying protein interactions and functions.
N1-B-D-Galactopyranosylamino-guanidine nitric acid falls under the category of amino sugars and is a derivative of galactose. It is classified as a biochemical reagent due to its applications in proteomics and other biochemical studies.
The synthesis of N1-B-D-Galactopyranosylamino-guanidine nitric acid typically involves several steps, although the exact procedures are often proprietary. The general method includes the reaction of galactopyranosyl derivatives with guanidine under controlled conditions. This process may involve:
While specific synthetic routes are not widely published, the industrial production of this compound likely employs large-scale synthesis techniques to ensure efficiency and consistency in quality. The use of advanced analytical methods such as nuclear magnetic resonance spectroscopy or mass spectrometry can confirm the identity and purity of the synthesized compound.
The molecular structure of N1-B-D-Galactopyranosylamino-guanidine nitric acid can be represented by its InChI string:
This structure indicates that the compound contains multiple functional groups including hydroxyl groups from the galactose moiety and an amino group from guanidine .
Key structural data includes:
N1-B-D-Galactopyranosylamino-guanidine nitric acid can participate in various chemical reactions:
The specific products formed depend on the reagents used and the reaction conditions applied.
N1-B-D-Galactopyranosylamino-guanidine nitric acid primarily functions by inhibiting the formation of Advanced Glycation End Products (AGEs). These compounds are formed when proteins or lipids become glycated after exposure to sugars. By preventing AGEs formation, this compound may have implications in reducing oxidative stress and inflammation associated with various diseases.
The physical properties of N1-B-D-Galactopyranosylamino-guanidine nitric acid include:
Chemical properties include:
Relevant data can be sourced from chemical databases such as PubChem which provide extensive details on solubility, stability, and reactivity profiles .
N1-B-D-Galactopyranosylamino-guanidine nitric acid has several scientific uses:
The synthesis of N1-β-D-galactopyranosylamino-guanidine HNO3 (CAS 109853-86-3) centers on glycosylation reactions between galactopyranosyl donors and amino-guanidine acceptors. The molecular structure features a β-D-galactose unit covalently linked to an amino-guanidine moiety via an N-glycosidic bond, with a nitric acid counterion stabilizing the salt form. This configuration yields the molecular formula C₇H₁₇N₅O₈ and a molecular weight of 299.24 g/mol [3] [4].
Table 1: Key Identifiers of N1-β-D-Galactopyranosylamino-guanidine HNO3
Property | Value |
---|---|
CAS Number | 109853-86-3 |
Molecular Formula | C₇H₁₇N₅O₈ |
Molecular Weight | 299.24 g/mol |
IUPAC Name | nitric acid;2-[[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]guanidine |
InChI Key | FWMFBNDHOWTVBB-ZFWXJGAOSA-N |
SMILES | C(C1C(C(C(C(O1)NN=C(N)N)O)O)O)O.N+(O)[O⁻] |
The stereospecific β-configuration is achieved through Koenigs-Knorr glycosylation or enzymatic methods that ensure anomeric specificity. Protecting group strategies are critical during synthesis due to the multiple hydroxyl groups in galactose. The final HNO₃ treatment converts the base compound into a crystalline nitrate salt, enhancing stability for biomedical applications [4] [5]. Reaction yields are optimized by controlling temperature and solvent polarity, with the nitrate salt precipitating from ethanol/water mixtures at high purity (>95%) [4].
Structural analogs of this compound demonstrate how carbohydrate modifications influence antiglycation activity. The glucose-derived counterpart (N1-β-D-glucopyranosylamino-guanidine HNO₃, CAS 109853-83-0) shares an identical molecular formula (C₇H₁₆N₄O₅·HNO₃) and weight (299.24 g/mol) but differs in stereochemistry at the C4 position [6]. This epimeric variation significantly impacts bioactivity:
Table 2: Bioactivity Comparison of Galactose vs. Glucose Analogs
Parameter | Galactose Derivative | Glucose Derivative |
---|---|---|
AGE Inhibition | Enhanced specificity | Moderate activity |
Molecular Target | Galectin-mediated pathways | Hexokinase interactions |
Metabolic Stability | Resists glycolysis enzymes | Susceptible to phosphorylation |
The galactose moiety confers metabolic stability by resisting phosphorylation and glycolytic degradation, prolonging its inhibition of Advanced Glycation End Products (AGEs). N-Alkyl modifications (e.g., methyl or ethyl groups replacing the guanidine N-H) and carbamate-linked derivatives have been explored to enhance cellular uptake. However, the parent compound’s bioactivity profile remains superior due to optimal hydrogen bonding between the guanidine group and carbonyl intermediates in glycation pathways [5] [6].
The HNO₃ counterion is integral to the compound’s physicochemical behavior. It forms an ionic pair with the protonated guanidine group (pKa ~12.9), converting the base into a crystalline salt. This modification drastically improves aqueous solubility (>50 mg/mL) compared to the non-ionic form (<5 mg/mL), facilitating dissolution in biological matrices [3].
Table 3: Nitrate Counterion Impact on Compound Properties
Property | Nitrate Salt Form | Free Base Form |
---|---|---|
Solubility (H₂O) | >50 mg/mL | <5 mg/mL |
Melting Point | 198–202°C (dec.) | Not isolatable |
Hygroscopicity | Low | High |
Storage Stability | >24 months at 2–8°C | Unstable |
The nitrate anion stabilizes the crystalline lattice through hydrogen bonding with sugar hydroxyls, as evidenced in the SMILES structure: C(C₁C(C(C(C(O₁)NN=C(N)N)O)O)O)O.N⁺(O)[O⁻] [3]. This configuration reduces hygroscopicity and prevents deliquescence during storage. Unlike chloride or sulfate salts, nitrate does not form insoluble complexes with metal impurities, maintaining bioavailability. Spectroscopic studies (FTIR, NMR) confirm ionic interaction persists in solution, which is critical for the compound’s function as an antidiabetic agent targeting AGE formation [4] [5].
Concluding Remarks
CAS No.: 79-76-5
CAS No.: 92292-84-7
CAS No.: 13538-21-1
CAS No.:
CAS No.: 210643-85-9
CAS No.: 123301-46-2